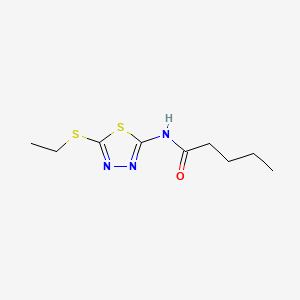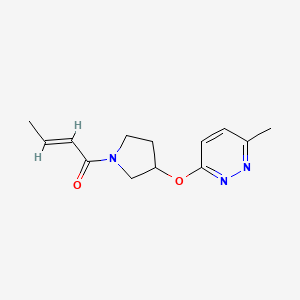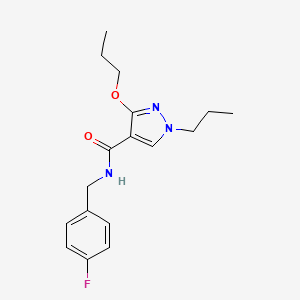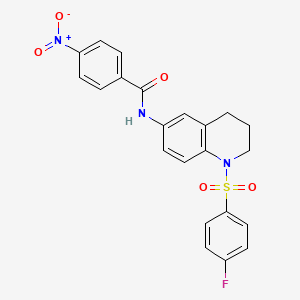
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
Thermodynamic Property Research
This compound has been included in databases like the NIST/TRC Web Thermo Tables, which provide critically evaluated thermodynamic property data for pure compounds. The data are essential for understanding the compound’s behavior under various conditions and can be used in the design of chemical processes and materials .
Medicinal Chemistry
The structure of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide suggests potential applications in medicinal chemistry. Its molecular framework could be useful in the synthesis of novel drugs, particularly due to the presence of the thiadiazole moiety, which is known for its wide range of biological activities .
Biological Studies
Research indicates that derivatives of pentanamide may have applications in biological studies, including antiviral and antioxidant properties. The compound’s ability to interact with various biological receptors can lead to diverse physiological effects, such as vasodilation and modulation of renal sodium excretion .
Dielectric Material Analysis
Studies have explored the dielectric properties of pentanamide derivatives in ternary mixtures. These properties are crucial for applications in electronics and materials science, where understanding the dielectric behavior can lead to the development of better insulating materials .
Chemical Reactivity and Stability
The compound’s frontier molecular orbitals (FMOs) and Fukui functions have been analyzed to understand its chemical reactivity and stability. This information is valuable for predicting how the compound will behave in chemical reactions and can aid in the development of new synthetic methods .
Drug Development
The compound’s potential interactions with halogen-substituted phenols and its antiviral and antioxidant capabilities suggest it could be a candidate for drug development. Its pharmacokinetic properties and drug-likeness have been forecasted, indicating its suitability for further exploration in pharmaceutical research .
作用機序
Target of Action
Similar compounds such as pentamidine, an antimicrobial medication, are known to treat conditions like african trypanosomiasis, leishmaniasis, balamuthia infections, babesiosis, and to prevent and treat pneumocystis pneumonia (pcp) in people with poor immune function .
Mode of Action
It’s worth noting that pentamidine, a structurally related compound, is believed to work by decreasing the production of dna, rna, and protein .
Biochemical Pathways
Similar compounds like pentamidine are known to affect various biochemical pathways related to the conditions they treat .
Pharmacokinetics
Therapeutic peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Similar compounds like pentamidine are known to have significant effects on the conditions they treat .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific characteristics of the disease being treated .
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-3-5-6-7(13)10-8-11-12-9(15-8)14-4-2/h3-6H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZYTUHIPKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carbonyl]amino]benzoic Acid](/img/structure/B2923636.png)
![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2923639.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)



![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)